2-Naphthol, dichloro-

Description

Contextualization within Naphthol Derivatives

Naphthols are organic compounds that are structural homologues of phenols, consisting of a naphthalene (B1677914) ring system with a hydroxyl (-OH) group substituent. nih.govwikipedia.orgchemicalbook.com There are two primary isomers, 1-naphthol (B170400) and 2-naphthol (B1666908), which differ by the position of the hydroxyl group on the naphthalene rings. wikipedia.orgchemicalbook.com 2-Naphthol, specifically, has the hydroxyl group at the C2 position of the naphthalene core. nih.govwikipedia.org The hydroxyl group in naphthols is generally more reactive than that in phenols. nih.govwikipedia.org This heightened reactivity makes them valuable precursors and intermediates in the synthesis of a wide array of other compounds, including dyes, pigments, pharmaceuticals, and insecticides. nih.govwikipedia.orgontosight.ai

Dichloro-2-naphthols are derivatives formed by the substitution of two hydrogen atoms on the 2-naphthol ring structure with chlorine atoms. ontosight.ai This transformation is accomplished through chlorination reactions, a process that has been the subject of considerable research. The addition of chlorine atoms to the naphthol framework introduces unique properties and reactivities not present in the parent molecule. ontosight.ai The pursuit of controlled and selective chlorination of 2-naphthol is a key area of study, with modern research focusing on achieving high regioselectivity to produce specific isomers. beilstein-journals.orgresearchgate.net These dichlorinated compounds are part of the broader class of halogenated aromatics, which are investigated for their extensive utility in organic synthesis and materials science. bohrium.comrsc.orguni-muenchen.de

Isomeric Landscape and Structural Characteristics of Dichloro-2-Naphthols

The defining structural feature of a dichloro-2-naphthol is the naphthalene bicyclic system with a hydroxyl group fixed at the 2-position and two chlorine atoms substituted elsewhere on the rings. The specific placement of these two chlorine atoms gives rise to a number of possible constitutional isomers, each with distinct chemical and physical properties.

The parent 2-naphthol molecule is largely planar. smu.edu The introduction of substituents, particularly at sterically hindered positions, can potentially influence this geometry. While detailed structural analyses for every dichloro-2-naphthol isomer are not widely documented, studies on substituted naphthols confirm that the position of substituents significantly impacts the molecule's structural parameters. smu.edu

The isomeric landscape is vast, with chlorine atoms potentially occupying any of the remaining seven positions on the naphthalene ring. For instance, isomers could include 1,3-dichloro-2-naphthol, 1,4-dichloro-2-naphthol, and 3,4-dichloro-2-naphthol, among many others. A specific isomer, 1,4-dichloro-2-naphthol, is identified by the CAS number 75917-07-6, with a molecular formula of C₁₀H₆Cl₂O and a molecular weight of 213.06 g/mol . chemsrc.com Additionally, a generic "2-Naphthol, dichloro-" entry exists under CAS number 63980-33-6, which may represent a specific isomer or a mixture. Research has also led to the synthesis of 1,1-dichloro naphthalenones, which are products of the dearomatization of 2-naphthols, indicating that dichlorination can occur at a single carbon atom. nih.gov

Table 1: Examples of Dichloro-Naphthol Compounds and Their Identifiers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,4-Dichloro-2-naphthol | 75917-07-6 chemsrc.com | C₁₀H₆Cl₂O chemsrc.com | 213.06 chemsrc.com |

| 2,4-Dichloro-1-naphthol (B146590) | 2050-76-2 chemicalbook.com | C₁₀H₆Cl₂O chemicalbook.com | 213.06 chemicalbook.com |

| 2-Naphthol, dichloro- | 63980-33-6 | Not Specified | Not Specified |

Note: This table includes a closely related isomer, 2,4-dichloro-1-naphthol, for comparative purposes.

Evolution of Research on Dichloro-2-Naphthol Compounds

The scientific focus on dichloro-2-naphthol and related compounds has evolved significantly over time, mirroring broader trends in synthetic organic chemistry. Initial interest in naphthols was driven by their utility as foundational materials for industrial products like dyes. wikipedia.org The synthesis of the parent 2-naphthol was traditionally achieved through processes like the sulfonation of naphthalene followed by caustic fusion. wikipedia.org

Early chlorination methods often involved less selective reagents like chlorine gas. ontosight.ai However, contemporary research has shifted towards the development of highly precise, efficient, and more environmentally benign synthetic protocols. This evolution is marked by a transition from producing bulk, simple derivatives to the controlled synthesis of complex, functional molecules with specific isomeric structures for advanced applications.

Key developments in this evolution include:

Regioselective Synthesis: A 2018 study introduced a novel chlorinating reagent generated in situ from bis[(trifluoroacetoxy)iodobenzene] (PIFA) and aluminum chloride (AlCl₃). researchgate.net This system allows for the highly regioselective ortho-chlorination of phenols and naphthols, enabling chemists to target a specific position on the aromatic ring. researchgate.net

Mechanistic Understanding: Building on this, a 2024 study employed quantum chemical calculations to elucidate the reaction mechanism for the halogenation of 2-naphthol. beilstein-journals.orgbohrium.combeilstein-archives.org Such mechanistic investigations are crucial for optimizing reaction conditions and improving the yields of desired isomers. beilstein-journals.org

Asymmetric Catalysis: In 2015, researchers reported the first organocatalytic asymmetric chlorinative dearomatization of naphthols. rsc.org This breakthrough provided a method for synthesizing chiral naphthalenones containing a chlorine-bearing all-substituted stereocenter, a significant advance in creating stereochemically complex molecules. rsc.org

Atom Economy and Green Chemistry: Reflecting the modern emphasis on sustainable chemistry, a 2025 study detailed an atom-efficient chlorinative dearomatization of 2-naphthols using trichloroisocyanuric acid (TCCA). nih.gov This method efficiently produces 1,1-dichlorinated products, highlighting the drive to minimize waste and maximize the incorporation of reactant atoms into the final product. nih.gov

This progression demonstrates a clear trajectory from foundational synthesis to sophisticated, controlled, and efficient methods for producing specific dichloro-2-naphthol derivatives for specialized research purposes.

Structure

3D Structure

Properties

CAS No. |

63980-33-6 |

|---|---|

Molecular Formula |

C10H6Cl2O |

Molecular Weight |

213.06 g/mol |

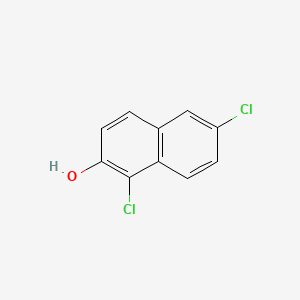

IUPAC Name |

1,6-dichloronaphthalen-2-ol |

InChI |

InChI=1S/C10H6Cl2O/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H |

InChI Key |

YUCXHHWEDKATAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Cl)O)C=C1Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Dichloro 2 Naphthols

Direct Halogenation Strategies

Direct chlorination of 2-naphthol (B1666908) and its derivatives represents the most straightforward approach to obtaining dichloro-2-naphthols. The key challenge in this strategy lies in controlling the regioselectivity of the chlorination to obtain the desired isomer.

Regioselective Chlorination of 2-Naphthol

The hydroxyl group of 2-naphthol is an activating ortho-, para-directing group, which influences the position of incoming electrophiles. Direct chlorination of 2-naphthol can lead to a mixture of mono- and polychlorinated products. However, by carefully selecting the chlorinating agent and reaction conditions, the formation of specific dichloro-2-naphthol isomers can be favored.

Common chlorinating agents employed for this purpose include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The choice of solvent and catalyst plays a crucial role in directing the chlorination. For instance, the use of organocatalysts can fine-tune the reactivity of sulfuryl chloride, enabling selective chlorination. researchgate.netasm.org In one study, 1,4-dioxane (B91453) was found to facilitate the chlorination of 2-naphthol with SO₂Cl₂ in high yield. researchgate.netasm.org

The regioselectivity of chlorination can also be influenced by the presence of other functional groups on the naphthalene (B1677914) ring. For example, the chlorination of 2-hydroxy-1-naphthoates has been studied, demonstrating the impact of the ester group on the position of chlorination. snnu.edu.cn

Table 1: Examples of Direct Chlorination of 2-Naphthol

| Chlorinating Agent | Catalyst/Solvent | Product(s) | Yield (%) | Reference(s) |

| Sulfuryl chloride (SO₂Cl₂) | 1,4-Dioxane | Chlorinated 2-naphthol | 85 | researchgate.netasm.org |

| N-Chlorosuccinimide (NCS) | (DHQ)₂PHAL | 1-Chloro-2-naphthol derivatives | up to 95 | snnu.edu.cn |

| PIFA/AlCl₃ | Dichloromethane | ortho-chlorinated 2-naphthol | 63 | researchgate.net |

Note: The table provides examples of chlorination of 2-naphthol, which can be extended to dichlorination with appropriate stoichiometry.

Chlorination of Functionalized Naphthalene Precursors

An alternative direct approach involves the chlorination of already functionalized naphthalene precursors. This strategy can offer better regiocontrol as the existing substituents can direct the incoming chlorine atoms to specific positions. For instance, the chlorination of 1-naphthol (B170400) can lead to the formation of dichloro-1-naphthol isomers, and similar principles can be applied to 2-naphthol derivatives. ontosight.ai

The synthesis of 2,6-dichloro-1-naphthalenol has been reported through the chlorination of 1-naphthol using chlorine gas in the presence of a catalyst. ontosight.ai While this example starts from 1-naphthol, it illustrates the principle of chlorinating a functionalized naphthalene ring to achieve dichlorinated products. The synthesis of 1,3-dichloro-2-(propan-2-yl)naphthalene (B14265247) involves the chlorination of naphthalene followed by Friedel-Crafts alkylation, showcasing how a combination of reactions on the naphthalene core can lead to dichlorinated products. chemmethod.com

Multi-step Synthetic Pathways

Multi-step syntheses provide an alternative route to specific dichloro-2-naphthol isomers that may be difficult to obtain through direct chlorination. These pathways often involve the transformation of functional groups on a pre-chlorinated naphthalene scaffold.

Derivatization from Substituted 2-Naphthylamines

A versatile method for the synthesis of dichloro-2-naphthols involves the derivatization of substituted 2-naphthylamines, often through the Sandmeyer reaction. rsc.orgechemcom.com This reaction allows for the conversion of an amino group into a hydroxyl group via a diazonium salt intermediate.

A notable example is the synthesis of 6,7-dichloro-2-naphthol. This process starts from 6-amino-7-chloro-2-naphthol, which undergoes a Sandmeyer-type reaction. echemcom.comjmchemsci.comjmchemsci.com The starting material is treated with reagents such as copper dichloride and 1,1-dimethylethyl nitrite (B80452) in the presence of p-toluenesulphonic acid to replace the amino group with a second chlorine atom, yielding 6,7-dichloro-2-naphthol with a reported yield of 52%. jmchemsci.comjmchemsci.com

Improved methods for the preparation of various mono- and di-chloro-2-naphthylamines have been described, which serve as crucial precursors for the synthesis of the corresponding dichloro-2-naphthols via the Sandmeyer reaction. nih.govthieme-connect.de For instance, syntheses of 5,6-, 5,7-, and 6,7-dichloro-2-naphthylamines have been reported, which can then be converted to the respective dichloro-2-naphthols. nih.gov The use of a sulfonic acid group as a protecting and activating group has been demonstrated in the Sandmeyer reaction of 5-amino-2-naphthol, a strategy that could be adaptable for dichlorinated analogues. nih.gov

Table 2: Synthesis of 6,7-Dichloro-2-naphthol from a Substituted 2-Naphthylamine

| Starting Material | Reagents | Product | Yield (%) | Reference(s) |

| 6-Amino-7-chloro-2-naphthol | p-Toluenesulphonic acid, triethylbenzylammonium chloride, copper dichloride, 1,1-dimethylethyl nitrite | 6,7-Dichloro-2-naphthol | 52 | jmchemsci.comjmchemsci.com |

Transformation of Naphthalene Diols and Related Structures

Naphthalene diols can also serve as precursors for the synthesis of dichloro-2-naphthols, although this is a less common approach. The transformation typically involves the protection of one hydroxyl group followed by chlorination and deprotection, or other multi-step sequences.

Novel Synthetic Approaches and Catalytic Systems for Dichloro-2-Naphthols

Recent research has focused on developing novel and more efficient methods for the synthesis of dichloro-2-naphthols, with an emphasis on catalytic systems that offer improved regioselectivity, milder reaction conditions, and higher yields.

Organocatalysis has emerged as a powerful tool in this area. For example, various organocatalysts have been screened for the regioselective chlorination of phenols and naphthols using sulfuryl chloride. researchgate.netasm.orgresearchgate.net Catalysts such as (S)-BINAPO have been shown to favor para-selective chlorination, while others like Nagasawa's bis-thiourea promote ortho-selectivity. researchgate.netasm.org These catalyst-tuned systems allow for a high degree of control over the chlorination of 2-naphthol, providing access to specific chlorinated isomers.

In addition to organocatalysts, novel reagents and catalytic systems based on hypervalent iodine have been explored. The in situ generation of a reagent from PIFA (phenyliodine(III) bis(trifluoroacetate)) and AlCl₃ has been shown to be effective for the highly regioselective ortho-chlorination of 2-naphthol. researchgate.net

The use of ionic liquids as catalysts or reaction media is another promising approach. For instance, a dual-functional dicationic ionic liquid has been used as a highly efficient catalyst for the one-pot, multi-component synthesis of 1-thioamidoalkyl-2-naphthols. chemmethod.com While this synthesis does not directly produce dichloro-2-naphthols, it highlights the potential of ionic liquids in facilitating reactions involving the 2-naphthol scaffold.

Table 3: Novel Catalytic Systems for the Chlorination of 2-Naphthol

| Catalyst | Chlorinating Agent | Selectivity | Reference(s) |

| (S)-BINAPO / diisopropyl ether | Sulfuryl chloride | para-selective | researchgate.netasm.org |

| Nagasawa's bis-thiourea | Sulfuryl chloride | ortho-selective | researchgate.netasm.org |

| (S)-Diphenylprolinol | Sulfuryl chloride | ortho-selective | researchgate.netasm.org |

| PIFA / AlCl₃ | (in situ generated) | ortho-selective | researchgate.net |

Reactivity Profiles and Reaction Mechanisms

The reactivity of dichloro-2-naphthols is governed by the interplay of the electron-rich naphthalene core, the nucleophilic and directing hydroxyl group, and the electron-withdrawing, yet potentially displaceable, chlorine atoms. These features allow for a diverse range of chemical transformations.

Nucleophilic Substitution Reactions Involving Chlorine Atoms

The chlorine atoms on the naphthalene ring of dichloro-2-naphthols are, in principle, susceptible to nucleophilic aromatic substitution (SNAr). As is typical for chlorinated aromatic compounds, these chlorine atoms can be displaced by various nucleophiles under appropriate reaction conditions, leading to a diverse array of substituted 2-naphthol derivatives. smolecule.com The feasibility and rate of these substitution reactions are highly dependent on the substitution pattern of the chlorine atoms on the naphthalene ring and the nature of the attacking nucleophile.

While specific studies on dichloro-2-naphthols are not extensively detailed in readily available literature, the reactivity of closely related compounds, such as 2,3-dichloro-1,4-naphthoquinone, provides significant insight. This compound readily undergoes nucleophilic substitution at the C-2 and C-3 positions with a wide variety of nitrogen, oxygen, sulfur, and selenium nucleophiles. researchgate.netsemanticscholar.org These reactions are often carried out in the presence of a base and can lead to mono- or di-substituted products. researchgate.netsemanticscholar.org For instance, reactions with arylamines in pyridine (B92270) have been reported to yield substituted amino-naphthoquinones. acs.org This suggests that the chlorine atoms in dichloro-2-naphthols, particularly when activated by their position relative to the hydroxyl group or other substituents, can serve as leaving groups in reactions with potent nucleophiles.

Table 1: Examples of Nucleophilic Substitution on 2,3-Dichloro-1,4-naphthoquinone This table illustrates the reactivity of a related quinone structure, suggesting potential pathways for dichloro-2-naphthols.

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Amines | Chloroform, Triethylamine | N-Substituted Naphthoquinones | researchgate.net |

| Thiols | Chloroform, Triethylamine | N,S-Substituted Naphthoquinones | researchgate.net |

| Catechols | Pyridine | Dioxin-type Adducts | semanticscholar.org |

| Pyrazole | Not specified | Disubstituted Naphthoquinones | semanticscholar.org |

Oxidative Pathways and Product Formation

The phenolic nature of dichloro-2-naphthols makes them amenable to oxidative coupling reactions, a significant transformation for generating axially chiral 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. These binaphthols are highly valuable as ligands and catalysts in asymmetric synthesis. The oxidative coupling of 2-naphthols is typically mediated by transition metal oxidants such as iron(III) or copper(II) salts. units.it The reaction is believed to proceed via the formation of a naphthoxy radical, which then dimerizes to form the C-C bond at the C-1 position. units.it

A novel and efficient method for this coupling involves suspending the 2-naphthol derivative in an aqueous solution of an iron(III) salt, which can yield the corresponding 1,1'-bi-2-naphthol in high yields. units.it This solid-liquid phase reaction has been shown to be effective for large-scale synthesis. units.it Other modern approaches utilize vanadium catalysts, which have demonstrated high effectiveness in both homo- and cross-coupling reactions of substituted naphthols. researchgate.netnih.gov Furthermore, enantioselective oxidative coupling can be achieved using chiral iron phosphate (B84403) complexes or other chiral catalyst systems to produce optically active BINOLs. nih.gov While the literature extensively covers substituted 2-naphthols in general, these oxidative methods are directly applicable to dichloro-2-naphthol isomers to produce the corresponding dichloro-BINOL derivatives.

Table 2: Conditions for Oxidative Coupling of 2-Naphthols

| Oxidant/Catalyst | Conditions | Product | Key Feature | Reference |

| Fe³⁺ (aq) | Aqueous suspension | 1,1'-Bi-2-naphthol | High yields (91-95%), solid-liquid process | units.it |

| Vanadium Complexes | Not specified | Substituted BINOLs | High stereoselectivity | researchgate.net |

| Chiral Iron Phosphate Complexes | Not specified | Enantiomerically enriched BINOLs | Asymmetric synthesis | nih.gov |

| Graphene Oxide (GO) | Not specified | Coupled 2-naphthols | High selectivity compared to other oxidants | researchgate.net |

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of dichloro-2-naphthols undergoes the characteristic reactions of phenols, including esterification and etherification. These reactions provide a straightforward route to modify the properties and reactivity of the parent compound.

Esterification is typically achieved by reacting the dichloro-2-naphthol with a carboxylic acid or, more commonly, a more reactive acid derivative like an acyl chloride or acid anhydride. operachem.com The Fischer esterification, which involves heating the naphthol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method, though it is an equilibrium process. operachem.com More efficient and irreversible methods involve the use of acyl chlorides, often in the presence of a base like pyridine to neutralize the HCl byproduct. operachem.com A related transformation is the carbonylation of halogenated 2-naphthols. For example, 6-bromo-2-naphthol (B32079) can be carbonylated in the presence of an alcohol and a Group VIII metal catalyst to produce the corresponding 6-hydroxy-2-naphthoate ester. google.com

Etherification of the hydroxyl group is most commonly accomplished via the Williamson ether synthesis. libretexts.org This method involves the deprotonation of the dichloro-2-naphthol with a strong base, such as sodium hydride (NaH), to form the corresponding nucleophilic naphthoxide salt. This salt is then reacted with a primary alkyl halide or tosylate in an SN2 reaction to yield the desired ether. libretexts.org This reaction is generally efficient and allows for the introduction of a wide variety of alkyl and aryl groups.

Condensation Reactions with Aromatic Systems and Heterocycles

The electron-rich nature of the naphthalene ring, activated by the hydroxyl group, allows dichloro-2-naphthols to participate in various condensation reactions. These reactions are powerful tools for the construction of complex molecular architectures, including new carbocyclic and heterocyclic ring systems.

A notable example is the condensation with deactivated aromatic compounds. Research has shown that 2-naphthol can react with o-dichlorobenzene in the presence of a strong Lewis acid like aluminum chloride or aluminum bromide. nih.govresearchgate.net This reaction proceeds through a superelectrophilic dicationic intermediate, leading to the formation of dichlorophenyl-2-tetralones in moderate yields. nih.govresearchgate.net This demonstrates the ability of the naphthol ring to act as a nucleophile even towards deactivated systems under forcing conditions.

Furthermore, dichloro-2-naphthols are valuable precursors in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic compounds. fardapaper.ir The reaction of 2-naphthol, an aldehyde, and an amine or amide source is a widely used strategy to produce compounds such as naphthoxazines and amidoalkyl naphthols. fardapaper.irrsc.orgresearchgate.net These reactions are often catalyzed by acids or Lewis acids and proceed through the initial formation of an ortho-quinone methide intermediate from the condensation of the naphthol and the aldehyde. rsc.org This highly reactive intermediate is then trapped by the third component (e.g., an amine or amide) to form the final product. A variety of catalysts, including p-toluenesulfonic acid and 1,3-dichloro-5,5-dimethylhydantoin, have been employed for these transformations. chemmethod.com

Table 3: Examples of Condensation Reactions Involving 2-Naphthol This table illustrates general condensation reactions that are applicable to dichloro-2-naphthol substrates.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 2-Naphthol, o-Dichlorobenzene | Aluminum Chloride/Bromide | Dichlorophenyl-2-tetralones | nih.govresearchgate.net |

| 2-Naphthol, Aldehydes, Amides/Ureas | p-Toluene sulfonic acid | 1-Amidoalkyl-2-naphthols | researchgate.net |

| 2-Naphthol, Aldehydes, Thioacetamide (B46855) | 1,3-Dichloro-5,5-dimethylhydantoin | 1-Thioamidoalkyl-2-naphthols | chemmethod.com |

| 2-Naphthol, Aldehydes | Various Lewis Acids (e.g., FeCl₃) | 14-Aryl-14H-dibenzo[a,j]xanthenes | fardapaper.ir |

Advanced Spectroscopic Characterization of Dichloro 2 Naphthol Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise substitution pattern on the aromatic rings of dichloro-2-naphthol isomers. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, it is possible to distinguish between different positional isomers.

Proton NMR (¹H NMR) Chemical Shift Analysis

The chemical shifts of the aromatic protons in dichloro-2-naphthol are influenced by the electron-donating hydroxyl (-OH) group and the electron-withdrawing chloro (-Cl) substituents. The -OH group generally increases the electron density on the ring, causing upfield shifts (lower ppm values) for nearby protons, particularly at the ortho and para positions. Conversely, the electronegative chlorine atoms deshield the protons, leading to downfield shifts (higher ppm values).

The exact chemical shift of each proton is dependent on its position relative to these substituents. For instance, a proton situated ortho to the hydroxyl group will experience a significant shielding effect, while a proton ortho to a chlorine atom will be shifted downfield. The interplay of these effects for the different isomers results in unique ¹H NMR spectral fingerprints.

Predicted ¹H NMR Chemical Shifts (δ, ppm) for Dichloro-2-Naphthol Isomers

| Isomer | H-1 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 |

| 1,3-Dichloro-2-naphthol | - | - | 7.4-7.6 | 7.7-7.9 | 7.3-7.5 | 7.5-7.7 | 8.0-8.2 |

| 1,4-Dichloro-2-naphthol | - | 7.2-7.4 | - | 8.1-8.3 | 7.6-7.8 | 7.6-7.8 | 8.2-8.4 |

| 3,4-Dichloro-2-naphthol | 7.1-7.3 | - | - | 8.0-8.2 | 7.5-7.7 | 7.5-7.7 | 8.1-8.3 |

Note: These are estimated chemical shift ranges based on substituent effects in related compounds. Actual values may vary.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

¹³C NMR spectroscopy provides complementary information by revealing the chemical environment of each carbon atom in the molecule. The carbon atom attached to the hydroxyl group (C-2) typically resonates at a significantly downfield position (around 150-155 ppm) due to the oxygen's deshielding effect. The carbons bonded to chlorine atoms also exhibit downfield shifts. A study on the ¹³C NMR spectra of chlorinated naphthalenes and their naphthol metabolites has shown that substituent effects are generally additive, allowing for the prediction of chemical shifts. acs.org

The number of distinct signals in the ¹³C NMR spectrum can also indicate the symmetry of the isomer. For example, isomers with a higher degree of symmetry will show fewer than ten signals for the aromatic carbons.

Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Selected Dichloro-2-Naphthol Isomers

| Carbon | 2-Naphthol (B1666908) | Predicted for 1,3-Dichloro-2-naphthol | Predicted for 1,4-Dichloro-2-naphthol |

| C-1 | 109.9 | ~115-120 (C-Cl) | ~118-123 (C-Cl) |

| C-2 | 153.6 | ~148-152 (C-OH) | ~150-154 (C-OH) |

| C-3 | 118.0 | ~120-125 (C-Cl) | ~122-127 |

| C-4 | 129.3 | ~128-132 | ~130-135 (C-Cl) |

| C-4a | 135.0 | ~133-137 | ~134-138 |

| C-5 | 126.9 | ~126-130 | ~127-131 |

| C-6 | 124.0 | ~123-127 | ~124-128 |

| C-7 | 128.0 | ~127-131 | ~128-132 |

| C-8 | 126.7 | ~125-129 | ~126-130 |

| C-8a | 130.3 | ~129-133 | ~130-134 |

Note: Predicted values are based on the known spectrum of 2-naphthol and established substituent chemical shift effects for chlorine. researchgate.net Actual values can vary.

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals, especially for complex isomers.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum indicates a C-H bond, allowing for the definitive assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds apart. These long-range correlations are crucial for piecing together the carbon skeleton and confirming the positions of substituents. For example, a proton at H-4 would show an HMBC correlation to carbons C-2, C-5, and C-8a, helping to confirm its position and the substitution pattern of the surrounding atoms.

By combining the information from ¹H, ¹³C, HSQC, and HMBC spectra, a complete and unambiguous structural assignment of any dichloro-2-naphthol isomer can be achieved.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy provides a "vibrational fingerprint" of a molecule by detecting the absorption of IR radiation at specific frequencies corresponding to the stretching and bending vibrations of its chemical bonds. For dichloro-2-naphthol isomers, the IR spectrum is characterized by several key absorption bands.

The presence of the hydroxyl group gives rise to a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the naphthalene (B1677914) ring system appear in the 1500-1600 cm⁻¹ region.

The C-Cl stretching vibrations are also characteristic and typically occur in the fingerprint region, between 1000 and 600 cm⁻¹. The precise frequencies of these bands can vary depending on the position of the chlorine atoms on the aromatic ring. For instance, the IR spectrum of 2,4-dichloro-1-naphthol (B146590) shows distinct absorptions that can be used for its identification. chemicalbook.com The pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region is also highly diagnostic of the substitution pattern on the naphthalene ring.

Characteristic IR Absorption Bands for Dichloro-2-Naphthols

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C Aromatic Stretch | 1500 - 1600 |

| C-O Stretch | 1200 - 1300 |

| C-Cl Stretch | 600 - 1000 |

| C-H Out-of-plane Bend | 650 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Naphthalene and its derivatives are known to exhibit characteristic absorption bands in the UV region. The spectrum of 2-naphthol, for example, shows distinct absorption maxima. The introduction of two chlorine atoms onto the 2-naphthol skeleton will influence the energies of these electronic transitions, leading to shifts in the absorption maxima (λ_max).

Both the hydroxyl and chloro substituents can act as auxochromes, modifying the absorption characteristics of the naphthalene chromophore. The hydroxyl group, being an activating group, typically causes a bathochromic shift (shift to longer wavelengths) and an increase in molar absorptivity. The effect of the chlorine atoms is more complex and depends on their position, but they generally also contribute to a bathochromic shift. The UV-Vis spectrum of each dichloro-2-naphthol isomer will therefore exhibit a unique pattern of absorption bands, aiding in its identification. For related compounds, such as chalcones containing a dichlorophenyl moiety, characteristic absorptions due to π to π* transitions are observed. tsijournals.com

Mass Spectrometry (MS) for Fragmentation Analysis and Isomer Identification

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For dichloro-2-naphthol, the molecular ion peak (M⁺) will be a key feature in the mass spectrum. Due to the presence of two chlorine atoms, this peak will exhibit a characteristic isotopic cluster pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Consequently, a molecule with two chlorine atoms will show three molecular ion peaks: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ (containing two ³⁷Cl), with relative intensities of approximately 9:6:1.

The fragmentation of dichloro-2-naphthol isomers under electron ionization (EI) would likely proceed through several characteristic pathways. These include the loss of a hydrogen atom, a chlorine atom, or a CO molecule (from the hydroxyl group). The fragmentation pattern can provide clues to the substitution pattern. For example, the relative ease of loss of a chlorine atom might be influenced by its position on the naphthalene ring. The mass spectrum of 2,4-dichloro-1-naphthol, for instance, provides a unique fragmentation pattern that can be used for its characterization. caspre.ca Analysis of the fragmentation of related chlorinated aromatic compounds can also provide insights into the expected fragmentation pathways. libretexts.org

Expected Key Fragments in the Mass Spectrum of Dichloro-2-Naphthol

| Fragment | Description |

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster |

| [M-H]⁺ | Loss of a hydrogen atom |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-CO]⁺ | Loss of carbon monoxide |

| [M-HCl]⁺ | Loss of hydrogen chloride |

The combination of the molecular ion's isotopic pattern and the specific fragmentation pathways provides a high degree of confidence in the identification of dichloro-2-naphthol isomers.

X-ray Crystallography for Solid-State Structural Elucidation

A detailed X-ray diffraction study has been conducted on 1,4-Dichloronaphthalene-2,3-diol , a compound that shares the dichlorinated naphthalene core with dichloro-2-naphthols. researchgate.net The crystallographic data for this compound offer a clear example of how X-ray crystallography elucidates the solid-state structure of such molecules.

Crystallographic Data of 1,4-Dichloronaphthalene-2,3-diol

The single-crystal X-ray analysis of 1,4-Dichloronaphthalene-2,3-diol reveals that it crystallizes in the orthorhombic space group P2₁2₁2₁, which is a chiral space group, even though the molecule itself is achiral and planar. researchgate.net This arrangement is a result of the specific packing of the molecules in the crystal lattice. The unit cell parameters and other relevant crystallographic data are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₆Cl₂O₂ | researchgate.net |

| Molecular Weight | 229.1 g/mol | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| a | 5.0037(4) Å | researchgate.net |

| b | 11.589(1) Å | researchgate.net |

| c | 15.546(2) Å | researchgate.net |

| α | 90° | researchgate.net |

| β | 90° | researchgate.net |

| γ | 90° | researchgate.net |

| Volume | 901.5(2) ų | researchgate.net |

| Z | 4 | researchgate.net |

| Temperature | 294 K | researchgate.net |

| Radiation | Cu Kα (λ = 1.54184 Å) | researchgate.net |

The crystal structure of 1,4-Dichloronaphthalene-2,3-diol is characterized by the formation of supramolecular chains through conventional O-H···O hydrogen bonding. researchgate.net The planarity of the molecule is a notable feature, with a maximum deviation of only 0.014 Å. researchgate.net The study of such related structures is crucial for predicting the behavior of dichloro-2-naphthol isomers in the solid state, particularly the nature of their intermolecular interactions which are dominated by hydrogen bonding and potential halogen bonding.

Comparative Crystal Structures of Dichloronaphthalenes

To further understand the influence of chlorine substitution on the crystal packing of the naphthalene framework, it is useful to examine the crystal structures of dichloronaphthalenes that lack the hydroxyl group.

The crystal structure of 1,3-dichloronaphthalene has been determined to be monoclinic, with the space group P2₁/n. cdnsciencepub.com The unit cell contains four molecules, and the bond distances within the molecule are very similar to those in unsubstituted naphthalene. cdnsciencepub.com

Similarly, crystallographic data is available for 2,3-dichloronaphthalene . It crystallizes in the orthorhombic space group Pbca with eight molecules per unit cell. nih.gov

The table below provides a comparison of the crystallographic data for these related dichlorinated naphthalene compounds.

| Compound | 1,3-Dichloronaphthalene | 2,3-Dichloronaphthalene | Reference |

| Crystal System | Monoclinic | Orthorhombic | cdnsciencepub.comnih.gov |

| Space Group | P2₁/n | Pbca | cdnsciencepub.comnih.gov |

| a (Å) | 15.11 | 11.631 | cdnsciencepub.comnih.gov |

| b (Å) | 3.92 | 7.417 | cdnsciencepub.comnih.gov |

| c (Å) | 14.86 | 19.691 | cdnsciencepub.comnih.gov |

| β (°) | 96.0 | 90.00 | cdnsciencepub.comnih.gov |

| Z | 4 | 8 | cdnsciencepub.comnih.gov |

The analysis of these structures reveals how the position of the chlorine atoms on the naphthalene ring system influences the crystal packing and symmetry. This information, combined with the data from hydroxylated analogues, provides a solid foundation for predicting the solid-state structures of various dichloro-2-naphthol isomers, should single crystals become available for X-ray diffraction analysis. The presence of both chloro and hydroxyl substituents in dichloro-2-naphthols suggests that their crystal packing will be governed by a combination of hydrogen bonding (from the -OH group) and halogen...halogen or halogen...π interactions, leading to complex and potentially diverse supramolecular architectures.

Computational and Theoretical Investigations of Dichloro 2 Naphthol Molecules

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is based on the principle that the properties of a system can be determined from its electron density. For dichloro-2-naphthol, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For 6,7-dichloro-2-naphthol, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Conformational analysis is particularly important for the hydroxyl (-OH) group, which can rotate relative to the naphthalene (B1677914) ring. While the fused ring system of naphthalene is largely planar, the orientation of the hydroxyl proton can lead to different conformers. DFT calculations can predict the relative energies of these conformers and the energy barriers for their interconversion. The most stable conformer is typically the one with the lowest calculated energy.

Table 1: Illustrative Optimized Geometrical Parameters for 6,7-dichloro-2-naphthol

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.38-1.42 Å |

| C-O | ~1.36 Å | |

| O-H | ~0.97 Å | |

| C-Cl | ~1.74 Å | |

| Bond Angle | C-O-H | ~109° |

| C-C-C (ring) | ~120° | |

| Dihedral Angle | C-C-O-H | ~0° or ~180° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar aromatic compounds. Actual values would be derived from specific DFT calculations.

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. DFT calculations provide a detailed picture of the electron density distribution within the 6,7-dichloro-2-naphthol molecule. The presence of electronegative chlorine and oxygen atoms significantly influences this distribution, creating regions of partial positive and negative charge.

A Mulliken population analysis or Natural Population Analysis (NPA) can be used to assign partial atomic charges to each atom in the molecule. This analysis would likely show a negative charge on the oxygen and chlorine atoms and a positive charge on the hydrogen atom of the hydroxyl group and the carbon atom bonded to the oxygen. The carbon atoms of the naphthalene ring would exhibit a more complex charge distribution due to resonance effects.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be considered the electron-donating orbital. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This orbital is the electron-accepting orbital. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For 6,7-dichloro-2-naphthol, the HOMO is expected to be localized primarily on the naphthalene ring and the oxygen atom, while the LUMO would also be distributed over the aromatic system.

Table 2: Illustrative Frontier Molecular Orbital Energies for 6,7-dichloro-2-naphthol

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are hypothetical and serve to illustrate the concept of the HOMO-LUMO gap.

Natural Bonding Orbital (NBO) analysis provides a more intuitive chemical picture of bonding and orbital interactions within a molecule. It transforms the complex, delocalized molecular orbitals obtained from DFT calculations into localized orbitals that correspond to chemical concepts like bonds, lone pairs, and core orbitals.

For 6,7-dichloro-2-naphthol, NBO analysis would quantify the hybridization of the atomic orbitals and the nature of the chemical bonds (e.g., σ and π bonds). It would also reveal important donor-acceptor interactions, such as the delocalization of the oxygen atom's lone pair electrons into the antibonding orbitals of the adjacent carbon-carbon bonds of the naphthalene ring. This hyperconjugative interaction contributes to the stability of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension used to investigate the excited states of molecules. This is particularly useful for understanding the molecule's response to light, such as its UV-Vis absorption spectrum.

By calculating the energies of the electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). For 6,7-dichloro-2-naphthol, the experimental λmax in ethanol (B145695) has been reported as 267 nm. researchgate.netjmchemsci.com TD-DFT calculations would aim to reproduce this value and assign the observed absorption bands to specific electronic transitions, typically from π to π* orbitals within the naphthalene ring system.

Reaction Pathway Modeling and Mechanistic Studies (e.g., Proton Transfer Mechanisms)

Computational modeling can be used to investigate the mechanisms of chemical reactions involving dichloro-2-naphthol. A particularly relevant reaction pathway to model would be the deprotonation of the hydroxyl group, as this is a key step in many of its reactions, such as its use as a nucleophile in the synthesis of coumarins.

By modeling the proton transfer from the hydroxyl group to a base, it is possible to calculate the activation energy barrier for this process. This involves identifying the transition state structure, which is the highest energy point along the reaction coordinate. The calculated activation energy provides a quantitative measure of the acidity of the phenolic proton and the feasibility of the reaction. Such studies can help in understanding the reactivity of dichloro-2-naphthol and in optimizing reaction conditions for its derivatization.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) from Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. europa.eu These models rely on the principle that the activity or property of a chemical is a function of its molecular structure. By quantifying structural features through the calculation of molecular descriptors, it becomes possible to develop predictive models that can estimate the activity or properties of new or untested compounds. europa.eu

For dichlorinated 2-naphthol (B1666908) molecules, QSAR and QSPR studies are instrumental in predicting their biological activities, toxicities, and physicochemical characteristics without the need for extensive experimental testing. These in silico approaches are particularly valuable for understanding the influence of the position of the two chlorine atoms on the naphthol scaffold on a given endpoint. Theoretical descriptors, which are derived solely from the molecular structure, are the foundation of these models. researchgate.net They can be categorized based on the dimensionality of the molecular representation they are derived from, including 0D (e.g., molecular weight), 1D (e.g., fragment counts), 2D (e.g., topological indices), and 3D (e.g., steric and electronic fields) descriptors. sciencepublishinggroup.com

Research on structurally related compounds, such as substituted naphthols and chloronaphthalenes, provides significant insights into the types of theoretical descriptors that are likely to be influential in QSAR/QSPR models of dichloro-2-naphthols.

Research Findings

While specific QSAR/QSPR studies focusing exclusively on dichloro-2-naphthol are not extensively documented in publicly available literature, research on analogous compounds provides a strong basis for understanding the key molecular features that govern its activity and properties.

Studies on substituted naphthols as 5-lipoxygenase inhibitors have demonstrated the importance of thermodynamic, electronic, and shape descriptors in determining their biological activity. ijpsonline.comijpsonline.com For one series of substituted naphthols, a statistically significant QSAR model with a correlation coefficient (r²) of 0.818 was developed, highlighting the dependence of the inhibitory activity on thermodynamic and electronic parameters. ijpsonline.com In another, larger series of 38 compounds, a model with an r² of 0.857 was obtained, with shape and electronic descriptors being the dominant factors. ijpsonline.com These findings suggest that for dichloro-2-naphthol, descriptors related to its electronic nature (such as electrostatic potential and atomic charges) and its three-dimensional shape are likely to be critical in predicting its biological activities.

Similarly, QSPR models for chloronaphthalenes have been developed to predict physicochemical properties like supercooled liquid vapor pressures. nih.gov These models have effectively utilized molecular descriptors calculated using Density Functional Theory (DFT), a quantum-mechanical modeling method. nih.gov This indicates that quantum-chemical descriptors, which can describe the electronic structure and reactivity of a molecule with high accuracy, are powerful tools for building predictive QSPR models for chlorinated aromatic compounds like dichloro-2-naphthol.

Furthermore, 3D-QSAR and molecular docking studies on naphthol derivatives as B-Raf(V600E) receptor antagonists have yielded statistically significant models with high predictive power (e.g., R² = 0.9919, Q² = 0.6749). researchgate.netresearchgate.net These studies underscore the importance of the three-dimensional arrangement of structural features for biological activity.

The following data tables illustrate the types of theoretical descriptors that would be relevant in a QSAR/QSPR study of dichloro-2-naphthol and its isomers, based on the findings from related compound classes.

Table 1: Theoretical Descriptors Potentially Influencing the Biological Activity of Dichloro-2-Naphthol Isomers

| Descriptor Type | Specific Descriptor | Potential Influence on Activity |

| Thermodynamic | Heat of Formation | Relates to the stability of the molecule, which can affect its interaction with biological targets. |

| Gibbs Free Energy | Indicates the spontaneity of binding to a receptor. | |

| Electronic | Dipole Moment | Influences the orientation of the molecule in a biological receptor site and its solubility. |

| HOMO Energy | The energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. | |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. | |

| Electrostatic Potential | Determines the nature of non-covalent interactions with a receptor. | |

| Shape/Steric | Molecular Volume | Defines the size of the molecule, which is critical for fitting into a binding pocket. |

| Surface Area | Relates to the extent of interaction with the solvent and the receptor surface. | |

| Ovality | A measure of the deviation from a spherical shape, which can influence receptor fit. | |

| Topological | Wiener Index | A descriptor of molecular branching, which can affect transport and binding. |

| Kier & Hall Connectivity | Encodes information about the connectivity of atoms within the molecule. | |

| Quantum-Chemical | Atomic Charges | The distribution of charge on individual atoms, crucial for electrostatic interactions. |

| Polarizability | The ease with which the electron cloud can be distorted, affecting intermolecular forces. |

Table 2: Hypothetical QSAR Model for Predicting Toxicity of Dichloro-2-Naphthol Isomers

This table presents a hypothetical model, illustrating how different descriptors might be combined in a multiple linear regression (MLR) equation to predict a toxicity endpoint (e.g., -log EC50). The coefficients are for illustrative purposes only and are based on general trends observed in QSAR studies of chlorinated aromatic compounds.

| Descriptor | Coefficient | Rationale for Inclusion |

| (Intercept) | 2.500 | Baseline toxicity |

| LogP (Octanol-Water Partition Coefficient) | 0.45 | Hydrophobicity is often positively correlated with toxicity as it facilitates membrane transport. |

| LUMO Energy (eV) | -0.60 | A lower LUMO energy indicates a higher electrophilicity, which can lead to covalent interactions with biological macromolecules and increased toxicity. |

| Molecular Weight ( g/mol ) | 0.01 | Increased molecular size can sometimes correlate with increased toxicity, although this relationship can be complex. |

| Number of Chlorine Atoms | 0.75 | The degree of chlorination often influences the toxicity of aromatic compounds. |

This table is for illustrative purposes. The actual coefficients would need to be determined through statistical analysis of a dataset of dichloro-2-naphthol isomers and their experimentally measured toxicities.

Applications in Chemical Synthesis and Materials Science

Role as Chemical Intermediates in Fine Chemical Production

As intermediates, dichloro-2-naphthols are foundational to the production of more complex and high-value chemical products. Their stability and reactivity are leveraged in multi-step syntheses across the chemical industry.

The naphthalene (B1677914) scaffold is a classic component of many chromophores, and the introduction of chlorine atoms can enhance the stability and alter the color of the resulting dyes and pigments. Dichloro-2-naphthols serve as crucial coupling components in the synthesis of azo dyes.

The general principle involves the diazotization of an aromatic amine, which is then reacted with a dichloro-2-naphthol derivative to form a stable, colored azo compound. For instance, 2,6-dichloro-1-naphthalenol is utilized in dye and pigment production due to its capacity to form stable, colored complexes. ontosight.ai The manufacturing of azo dyes and pigments often involves intermediates like 2-naphthol (B1666908), with chlorinated derivatives being key to specific product lines. epa.gov Research has demonstrated the synthesis of various pigments using acetoacet-2,5-dichloroaniline as a coupling component, highlighting the role of chlorinated aromatics in this field. researchgate.netabu.edu.ng These pigments are valued for their fastness properties when applied to various fibers. researchgate.net

Table 1: Examples of Dichloro-Aromatic Compounds in Dye Synthesis

| Precursor/Intermediate | Dye Class | Application | Reference |

|---|---|---|---|

| Acetoacet-2,5-dichloroaniline | Monoazo Pigments | Coloration of textiles and paper | researchgate.netabu.edu.ng |

| 2,4-dichloroaniline | Azo Dyes | Dyeing of cellulosic fabrics | researchgate.net |

The reactivity of the 2-naphthol structure is widely exploited for the construction of diverse heterocyclic frameworks, which are central to medicinal chemistry and material science. chemicalbook.comnih.gov Dichloro-2-naphthols can be used to synthesize complex heterocyclic systems. For example, 2-naphthol can undergo condensation with o-dichlorobenzene in the presence of aluminum chloride to yield dichlorophenyl-2-tetralones. nih.gov This reaction demonstrates the ability of the naphthol ring to participate in cyclization reactions to form valuable heterocyclic intermediates. nih.gov

The general reactivity of 2-naphthol derivatives in multicomponent reactions allows for the efficient synthesis of scaffolds such as naphthopyrans, xanthenes, and chromenes. chemicalbook.com The presence of chlorine atoms on the naphthol ring can influence the reaction pathways and the properties of the final heterocyclic product. Research into the synthesis of heterocyclic N-derivatives from 2,3-dichloro-1,4-naphthoquinone further illustrates the utility of dichlorinated naphthalene structures in creating complex molecules with potential biological activity. lpnu.ua

Contribution to Advanced Materials and Polymer Science

The properties of dichloro-2-naphthols extend into the realm of materials science, where they are used to create polymers with enhanced characteristics and to develop specialized photoactive materials.

Virtually all polymers are susceptible to degradation via oxidation, which can be initiated by heat, light, or mechanical stress. specialchem.com Antioxidants are crucial additives that interrupt these degradation processes, preserving the polymer's mechanical and physical properties. specialchem.com Phenolic compounds, in particular, are effective "radical scavengers". specialchem.com

While many synthetic antioxidants are restricted, 2-naphthol is permitted for use in certain applications. mdpi.com The structure of dichloro-2-naphthols, combining a phenolic hydroxyl group with the steric and electronic effects of chlorine atoms, makes them candidates for antioxidant applications. Predictive models based on Quantitative Structure-Use Relationship (QSUR) have identified "antioxidant" as a probable functional use for the "2-Naphthol, dichloro-" chemical class. Polymeric antioxidants, which can offer longer in vivo shelf-life and reduced leaching compared to small-molecule versions, have been synthesized from various phenolic monomers. nih.govfrontiersin.org The incorporation of dichloro-2-naphthol moieties into polymer backbones is a strategy to impart durable antioxidant and stabilizing properties.

Certain dichloro-2-naphthol isomers have been identified for their utility in photoactive applications, particularly in the field of photography and electrophotography.

2,4-Dichloro-1-naphthol (B146590) is specifically marketed as a chemical for use in photography. calpaclab.com Furthermore, complex organometallic polymers incorporating chlorinated naphthol derivatives have been developed for advanced imaging technologies. An example is an azo-Cr(III) complex polymer, which contains a [(5-chloro-2-oxidophenyl)diazenyl]-2-naphtholate ligand. iucr.org This specific polymer functions as a charge-control agent in electrophotography, demonstrating a sophisticated application of the photoactive properties of chlorinated naphthols. iucr.org The development of photoactive compounds also extends to substituted naphthols like 6-Cyano-2-naphthol, which has been characterized as a "superphotoacid," indicating the potential for tuning the photophysical properties of the naphthol core through substitution. lookchem.com

Table 2: Photoactive Applications of Dichloro-2-Naphthol Derivatives

| Compound/Derivative | Application | Function | Reference |

|---|---|---|---|

| 2,4-Dichloro-1-naphthol | Photography | Chemical for photographic processes | calpaclab.com |

Analytical Chemistry Methodologies Utilizing Dichloro-2-Naphthols

Beyond their role as synthetic building blocks, dichloro-2-naphthols are also employed in the field of analytical chemistry as reagents and sensors.

2,4-Dichloro-1-naphthol has been utilized in the spectrophotometric determination of arginine, based on modifications of the Sakaguchi reaction. chemicalbook.com It has also found use in assays for guanidinoacetate and guanidinosuccinate in urine, which can be indicators of kidney dysfunction. chemicalbook.com

More advanced applications include the design of chemosensors. A highly selective fluorescent "off-on" chemosensor for aluminum ions (Al³⁺) has been synthesized. nih.gov This sensor's structure is based on 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl)naphthalene-2-ol, which integrates a dichlorinated phenol (B47542) and a 2-naphthol moiety. nih.gov The sensor exhibits high sensitivity and operates through an excited-state intramolecular proton transfer (ESIPT) inhibition mechanism upon binding to Al³⁺. nih.gov Such methodologies highlight the value of the specific chemical and photophysical properties of dichloro-naphthol derivatives in creating tools for precise chemical analysis.

Development of Spectrophotometric Reagents for Analyte Quantification

The unique chemical structure of dichloro-2-naphthol derivatives makes them suitable for the development of specialized reagents for spectrophotometric analysis. These applications often leverage the formation of colored complexes or reaction products that can be quantified using light absorption measurements.

One notable application involves the use of 2,4-dichloro-1-naphthol as a chromogenic reagent in the Sakaguchi reaction for the determination of arginine. researchgate.net In this method, the guanidinium (B1211019) group of arginine reacts with an oxidizing agent, such as hypobromite, and a naphthol derivative to produce a colored product. While 1-naphthol (B170400) was originally used, subsequent modifications of the reaction have employed other phenols, including 2,4-dichloro-1-naphthol, to enhance analytical performance. researchgate.net The reaction product formed with 2,4-dichloro-1-naphthol exhibits fluorescence, which can be utilized for the histochemical localization of arginine, resulting in a long-lasting yellow-orange fluorescence in tissues containing this amino acid. researchgate.net

Furthermore, 2,4-dichloro-1-naphthol has been utilized as a component in peroxidase indicator systems for assays conducted in basic media. google.com In such systems, a phenylenediamine and a naphthol, like 2,4-dichloro-1-naphthol, couple in the presence of a peroxidatively active substance to form a chromogen. google.com The resulting color change, which can be detected visually or spectrophotometrically, indicates the presence of the analyte. google.com This technique is particularly effective at a highly alkaline pH (10 to 14), which helps to minimize interference from substances like ascorbate. google.com

The development of these spectrophotometric methods highlights the utility of the dichloro-2-naphthol scaffold in creating reagents for the sensitive and selective quantification of biologically and clinically relevant analytes.

Chromatographic Detection and Quantification Strategies

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are essential for the separation, identification, and quantification of dichloro-2-naphthol isomers and their derivatives in various matrices. These strategies are crucial for monitoring their presence in environmental samples and for quality control in industrial applications.

The detection of dichloro-2-naphthol compounds often relies on their inherent spectroscopic properties. For instance, in an investigation of environmentally persistent free radicals (EPFRs), electron paramagnetic resonance (EPR) spectroscopy was used to study the formation of these radicals from 2,4-dichloro-1-naphthol . acs.org

For the analysis of naphthols in biological samples, such as human urine, HPLC methods are commonly employed. A typical method involves enzymatic hydrolysis of glucuronide and sulfate (B86663) conjugates, followed by extraction and separation using reversed-phase HPLC. nih.gov Detection is often achieved using fluorescence, which provides high sensitivity. For example, a method for the quantitation of 2-naphthol in urine reported detection limits as low as 0.13 ng/ml in urine samples. nih.gov Similar principles are applied to the analysis of chlorinated naphthols, where the chromatographic conditions are optimized to achieve separation from potential interferences.

Thin-layer chromatography (TLC) also serves as a valuable tool for the analysis of pesticide residues, which can include derivatives of dichloro-2-naphthol. iaea.org The versatility of TLC allows for the use of a wide range of mobile phases and detection reagents to visualize and identify compounds. uad.ac.idepfl.ch While not a primary quantitative technique like HPLC, modern high-performance TLC (HPTLC) offers improved resolution and sensitivity, making it a viable screening method. uad.ac.id

The table below summarizes key aspects of chromatographic methods relevant to the detection of naphthol derivatives.

| Chromatographic Technique | Application | Detection Method | Reference |

| High-Performance Liquid Chromatography (HPLC) | Quantitation of 2-naphthol in human urine | Fluorescence | nih.gov |

| Electron Paramagnetic Resonance (EPR) | Study of free radical formation from 2,4-dichloro-1-naphthol | EPR Spectroscopy | acs.org |

| Thin-Layer Chromatography (TLC) | Screening of pesticide residues | Various visualization reagents | iaea.org |

Agricultural Chemical Applications: Synthesis of Specific Herbicidal and Fungicidal Agents

Derivatives of dichloro-2-naphthol have found application in the agricultural sector as active ingredients or intermediates in the synthesis of herbicides and fungicides. The presence of chlorine atoms on the naphthalene ring often enhances the biological activity of these compounds.

Several studies have highlighted the fungicidal properties of chlorinated naphthol derivatives. For instance, 1,3-dichloro-2-naphthol and 1,4-dichloro-2-naphthol derivatives have demonstrated fungicidal activity against various plant pathogens. researchgate.net Research on the fungicidal effectiveness of different chlorine-substituted compounds against Botrytis fabae showed a descending order of efficacy as follows: 1,3,4-trichloro-, 1,3-dichloro-, 1,4-dichloro-, and 3,4-dichloro- compounds. researchgate.net This indicates that the position and number of chlorine atoms significantly influence the antifungal potency. Similarly, 2,6-dichloronaphthalene (B52921) , a related compound, has been used as a fungicide. ontosight.ai Furthermore, 2,3-dichloro-1,4-naphthoquinone , which can be synthesized from 2-naphthol, is a known fungicide. researchgate.netmdpi.com

In the realm of herbicides, while a direct synthesis of a commercial herbicide from a specific dichloro-2-naphthol isomer is not widely documented in readily available literature, the structural motif is present in various herbicidal compounds. For example, aryloxyacetic acid derivatives, which form a major class of herbicides, have been synthesized with naphthalene rings. nih.govbeilstein-journals.org The herbicidal activity of these compounds is often linked to their ability to act as plant growth hormone mimics or to inhibit key plant enzymes. nih.govbeilstein-journals.org Research into 2-hydroxynaphthalene-1-carboxanilides, which are structurally related to dichloro-2-naphthol, has shown that these compounds can act as potent inhibitors of photosynthetic electron transport (PET), a key process in plant metabolism that is a target for many herbicides. mdpi.com

The general structure of these agriculturally relevant compounds often involves the dichloronaphthol core linked to other chemical moieties that modulate their activity, selectivity, and environmental persistence. The development of new pesticides may involve the synthesis of various derivatives of dichloro-2-naphthol to optimize these properties. smolecule.com

The following table lists some dichloro-naphthol derivatives and their noted agricultural applications.

| Compound/Derivative | Application | Target Organism/System | Reference |

| 1,3-Dichloro-2-naphthol derivatives | Fungicide | Sclerotinia laxa, Botrytis fabae | researchgate.net |

| 1,4-Dichloro-2-naphthol derivatives | Fungicide | Botrytis fabae | researchgate.net |

| 2,6-Dichloronaphthalene | Fungicide | General | ontosight.ai |

| 2-Hydroxynaphthalene-1-carboxanilides | Herbicide (PET inhibitor) | Photosynthetic Electron Transport | mdpi.com |

| Naphthalene-containing aryloxyacetic acids | Herbicide | Weeds | nih.govbeilstein-journals.org |

Environmental Chemistry and Degradation Pathways of Dichloro 2 Naphthols

Chemical Transformation in Aqueous Environments

In aqueous systems, dichloro-2-naphthols can undergo significant chemical transformations, particularly during water treatment and through electrochemical processes. These reactions can lead to the formation of a variety of by-products, altering the chemical nature and potential toxicity of the initial contaminant.

Water disinfection processes, especially chlorination, are a primary pathway for the formation of halogenated disinfection by-products (DBPs). scirp.orgscispace.com While specific studies focusing exclusively on dichloro-2-naphthols as DBP precursors are limited, the reaction of chlorine with other phenolic and aromatic compounds is well-documented and provides a basis for predicting potential transformations. The chlorination of drinking water containing various organic precursors is known to form toxic by-products. scirp.orgnih.gov

When chlorine or other disinfectants react with naturally occurring organic matter and anthropogenic contaminants, a wide array of DBPs can be generated. scispace.comcsic.es For phenolic compounds, this can lead to the formation of more toxic oxygenated and chlorinated derivatives. nih.gov Common classes of DBPs formed during chlorination include:

Trihalomethanes (THMs) : Compounds such as chloroform, bromodichloromethane, and dibromochloromethane are frequently formed when chlorine reacts with organic precursors. knowyourh2o.com Chloroform is often a major DBP identified. nih.gov

Haloacetic Acids (HAAs) : Another significant class of DBPs formed during chlorination. scirp.orgresearchgate.net

Haloacetonitriles (HANs) : These nitrogen-containing DBPs can be formed, especially when precursors include organic nitrogen compounds. scirp.orgnih.gov

Other Chlorinated Compounds : The reaction can also produce other chlorinated species, such as chlorophenols and, in the case of more complex precursors like triclosan, chlorinated diphenoxy phenols. csic.es

Given the structure of dichloro-2-naphthol, its presence in water undergoing chlorination would likely contribute to the formation of higher chlorinated naphthols, chlorinated ring-cleavage products, and other established classes of DBPs. The specific by-products and their yields would depend on reaction conditions such as pH, temperature, chlorine dose, and the concentration of the precursor. nih.govresearchgate.net

Electrochemical oxidation represents an advanced oxidation process for the degradation of persistent organic pollutants. The degradation of naphthols and related compounds can proceed through two primary mechanisms: direct electrochemical oxidation at the anode surface and indirect oxidation in the bulk solution mediated by electrochemically generated oxidants. researchgate.netomu.edu.tr

Direct Oxidation : At the anode surface, particularly with high-oxygen overpotential anodes like boron-doped diamond (BDD), organic pollutants can be mineralized by hydroxyl radicals (•OH) generated from water electrolysis. omu.edu.trresearchgate.net This process can lead to the complete incineration of the organic molecule to CO₂, water, and inorganic ions. researchgate.net

Indirect Oxidation : In solutions containing chloride ions, indirect oxidation often becomes the dominant pathway. researchgate.net Active chlorine species (Cl₂, HOCl, OCl⁻) are generated at the anode and subsequently react with the organic pollutants in the bulk solution. researchgate.netacs.org This process is highly effective for degrading compounds like 2-naphthol (B1666908). researchgate.net

Studies on the electrochemical oxidation of 2-naphthol have shown that in the presence of NaCl, the process is mediated by active chlorine. researchgate.net Initial stages of the reaction lead to the formation of organochlorinated intermediates, which are subsequently oxidized to less harmful compounds or completely mineralized with sufficient treatment time. researchgate.netresearchgate.net In the absence of chloride, 2-naphthol oxidation can lead to the formation of polymeric materials that foul the electrode, as well as products like 1,4-naphthoquinone (B94277). researchgate.net Recent research has also demonstrated the electrochemical dearomatization of 2-naphthols to produce naphthalenone derivatives. nih.gov

| Precursor Compound | Electrochemical Method | Key Findings & Identified Products | Reference(s) |

| 2-Naphthol | Galvanostatic electrolysis (Ti–Ru–Sn oxide anode) with NaCl | Mediated by active chlorine; initial formation of organochlorinated compounds, followed by complete mineralization. | researchgate.net |

| 2-Naphthol | Anodic oxidation (Boron-Doped Diamond anode) | Direct oxidation via •OH radicals leads to complete mineralization (CO₂); at lower potentials, formation of 1,4-naphthoquinone and polymeric materials. | researchgate.net |

| 1,4-Dichloronaphthalene (B155283) | Oxidation by Pseudomonas putida with defective NAH plasmid | Formation of 3,6-dichlorosalicylate. | semanticscholar.org |

| Naphthalene (B1677914) | Electrochemical oxidation (active carbon electrodes) with NaCl | Degradation mediated by active chlorine; no toxic chlorinated by-products detected after 4 hours of treatment. | researchgate.net |

| 2-Naphthols | Metal-free electrochemical oxidation | C–O homocoupling and subsequent alkoxylation to form naphthalenone derivatives. | nih.gov |

Photolytic Degradation Pathways and Intermediates

Photolysis, or degradation by light, is a significant abiotic pathway for the transformation of chlorinated naphthalenes in the environment. nih.gov Studies on monochlorinated and dichlorinated naphthalenes indicate that these compounds undergo photodegradation under UV irradiation, typically following pseudo-first-order kinetics. mdpi.comdntb.gov.ua

The photodegradation process is heavily influenced by reactive oxygen species (ROS) that are produced during irradiation, such as hydroxyl radicals (•OH), superoxide (B77818) anion radicals (O₂•⁻), and singlet oxygen (¹O₂). mdpi.comresearchgate.net The contribution of each ROS can vary depending on the specific isomer. For example, in the photodegradation of 1-chloronaphthalene, •OH and O₂•⁻ were found to contribute 20.47% and 38.80%, respectively, while for 2-chloronaphthalene (B1664065), their contributions were 16.40% and 16.80%. mdpi.comdntb.gov.ua

The degradation pathways can involve several reactions:

Dechlorination : The cleavage of the C-Cl bond is a primary step, leading to the formation of less chlorinated naphthols or naphthalene itself. The photodegradation of 1-chloronaphthalene, for instance, can yield 1-naphthol (B170400) and naphthalene. mdpi.com

Hydroxylation : The addition of hydroxyl groups to the aromatic ring, mediated by •OH radicals, is another key pathway.

Formation of New Congeners : Photodegradation of polychlorinated naphthalene (PCN) mixtures can sometimes lead to the formation of other, more persistent and toxic PCN congeners. researchgate.net

Ring Opening : Prolonged irradiation and the action of powerful oxidants like •OH can lead to the cleavage of the aromatic rings, eventually resulting in smaller organic acids and mineralization. researchgate.net

Environmental factors such as pH and the presence of inorganic ions can also affect the rate of photolysis. For instance, acidic conditions were found to promote the photodegradation of 1-chloronaphthalene, while the effect of pH on 2-chloronaphthalene was not significant. dntb.gov.ua

| Compound Class | Irradiation Source | Key Reactive Species | Findings and Intermediates | Reference(s) |

| Monochlorinated Naphthalenes (CN-1, CN-2) | UV-C | •OH, O₂•⁻, ¹O₂ | Follows pseudo-first-order kinetics. Products include 1-naphthol and naphthalene (from CN-1). | mdpi.com, dntb.gov.ua |

| Dichlorinated Naphthalenes (e.g., CN-10) | λ > 280 nm | •OH, ¹O₂ | Singlet oxygen and hydroxyl radicals positively affect the degradation process. | researchgate.net |

| Polychlorinated Naphthalenes (PCNs) | Environmental Conditions | Not specified | Can yield other persistent congeners like PCN52/60 and PCN66/67. | researchgate.net |

Biotic and Abiotic Transformation Processes in Environmental Matrices

In soil and sediment, the fate of dichloro-2-naphthols is influenced by both biological (biotic) and non-biological (abiotic) processes. snu.ac.kr

Biotic Transformation: Microbial degradation is a crucial pathway for the breakdown of many organic pollutants. epa.gov For chlorinated aromatic compounds, the extent of degradation is often dependent on the degree of chlorination. Monochloronaphthalenes are reported to be readily degradable by microorganisms under aerobic conditions. who.int However, higher chlorinated congeners are generally more recalcitrant.

Bacterial degradation of naphthalene typically proceeds through the "upper pathway," where naphthalene is converted to salicylate (B1505791) via intermediates like 1,2-dihydroxynaphthalene. nih.govoup.com This pathway has been shown to have a relaxed specificity, allowing for the transformation of chlorinated analogues. In a notable study, a strain of Pseudomonas putida was shown to oxidize 1,4-dichloronaphthalene to 3,6-dichlorosalicylate, demonstrating that microorganisms can metabolize dichlorinated naphthalenes, even if mineralization is incomplete. semanticscholar.org

Fungi can also play a role in the degradation of naphthols. The coupling of the fungus Aspergillus niger with the bacterium Bacillus subtilis was found to enhance the degradation of 2-naphthol and reduce the accumulation of toxic metabolites like 1,2-naphthalene-diol and 1,2-naphthoquinone. nih.gov In some cases, degradation occurs via co-metabolism, where the microbe does not use the compound as a primary energy source but degrades it fortuitously with enzymes used for other substrates. snu.ac.kr

Abiotic Transformation: Non-biological processes also contribute to the transformation of dichloro-2-naphthols in the environment.

Sorption : Chlorinated naphthalenes are expected to adsorb strongly onto soil and sediment organic carbon. who.int This tendency increases with the degree of chlorination, which reduces the bioavailability of the compounds for microbial degradation but also limits their mobility in the environment. snu.ac.krwho.int

Hydrolysis : The addition of a water molecule to break down a compound is another potential abiotic pathway. nih.govsnu.ac.kr While specific hydrolysis data for dichloro-2-naphthols is scarce, hydrolysis has been demonstrated for other chlorinated naphthalene derivatives. For example, 1,2,3,4-tetrachloro-1,2,3,4-tetrahydronaphthalene can be hydrolyzed by water to form 1,4-dihydroxy-2,3-dichloro-1,2,3,4-tetrahydronaphthalene. google.com This suggests that under certain environmental conditions, hydrolysis could contribute to the transformation of dichloro-2-naphthols.

Future Research Trajectories and Emerging Opportunities in Dichloro 2 Naphthol Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of dichloro-2-naphthols has traditionally relied on methods that are effective but may not align with modern principles of green chemistry. Future research is increasingly directed towards the development of novel and sustainable synthetic methodologies that are not only efficient but also environmentally benign.